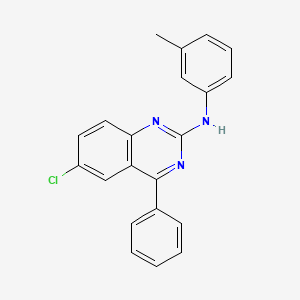![molecular formula C30H24ClN5OS B11682158 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une combinaison de motifs biphényle, triazole et acétohydrazide.
Méthodes De Préparation
La synthèse de N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes. Une voie de synthèse courante comprend la condensation du biphényl-4-carbaldéhyde avec l’acétohydrazide en présence d’un catalyseur acide pour former l’intermédiaire hydrazone. Cet intermédiaire est ensuite réagi avec le 4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazole-3-thiol dans des conditions basiques pour produire le produit final. Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction telles que la température, le solvant et le catalyseur afin de maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui peut convertir le motif hydrazone en un dérivé d’hydrazine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les motifs triazole ou biphényle peuvent être fonctionnalisés avec différents substituants dans des conditions appropriées.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques (par exemple, l’éthanol, le dichlorométhane), les catalyseurs (par exemple, les acides, les bases) et des paramètres de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques employés.
Applications de recherche scientifique
N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé a un potentiel en tant que molécule biologiquement active, des études explorant ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Des recherches sont en cours pour étudier son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement de maladies telles que le cancer et les maladies infectieuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes, les récepteurs ou l’ADN. Les motifs biphényle et triazole peuvent jouer un rôle dans la liaison à des sites spécifiques sur les molécules cibles, conduisant à l’inhibition ou à l’activation de voies biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut être comparé à des composés similaires tels que :
N’-[(1E)-(4-chlorophényl)méthylidène]acétohydrazide : Ce composé partage le motif acétohydrazide mais diffère par les substituants sur le cycle triazole.
Dérivés du biphényl-4-carbaldéhyde : Ces composés contiennent le motif biphényle et sont utilisés dans des applications synthétiques similaires.
Composés à base de triazole : Ces composés présentent le cycle triazole et sont connus pour leurs activités biologiques diverses.
La particularité de N’-[(1E)-1-(biphényl-4-yl)éthylidène]-2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide réside dans sa combinaison de caractéristiques structurelles, qui contribuent à ses propriétés chimiques et biologiques spécifiques.
Propriétés
Formule moléculaire |
C30H24ClN5OS |
|---|---|
Poids moléculaire |
538.1 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C30H24ClN5OS/c1-21(22-12-14-24(15-13-22)23-8-4-2-5-9-23)32-33-28(37)20-38-30-35-34-29(25-10-6-3-7-11-25)36(30)27-18-16-26(31)17-19-27/h2-19H,20H2,1H3,(H,33,37)/b32-21+ |
Clé InChI |
UJCAIGZJIWZDSE-RUMWWMSVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)




![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)

![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
